4-(Chloromethyl)-6-methoxypyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(chloromethyl)-6-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYEXXNKXTTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551862 | |
| Record name | 4-(Chloromethyl)-6-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92311-37-0 | |
| Record name | 4-(Chloromethyl)-6-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
4-(Chloromethyl)-6-methoxypyrimidin-2-amine features a pyrimidine core with three distinct substituents:
- Amino group at position 2
- Chloromethyl group at position 4
- Methoxy group at position 6
The chloromethyl moiety introduces reactivity for further functionalization, while the methoxy group enhances solubility and electronic effects. Key synthetic hurdles include:
Synthetic Routes and Methodological Advancements
Two-Step Nucleophilic Substitution from 4,6-Dichloropyrimidine Derivatives
This approach adapts methodologies from CN102516182B, leveraging 4,6-dichloropyrimidine as a versatile precursor:
Step 1: Amination at Position 2
4,6-Dichloropyrimidine reacts with aqueous ammonia or alkylamines under controlled conditions:
Reaction Conditions :
- Solvent: Water or methanol/ethanol mixtures
- Temperature: 30–60°C
- Ammonia ratio: 2–8 equivalents relative to dichloropyrimidine.
Example :
In a 50 L reactor, 7.985 kg of 4,6-dichloropyrimidine reacts with 40.105 kg methanol and 1.93 kg NaOH at 70°C for 48 hours, yielding 4-amino-6-chloropyrimidine (93.2% yield).
Step 2: Methoxylation and Chloromethylation
The 6-chloro substituent undergoes nucleophilic displacement with methoxide, while position 4 is functionalized via radical chlorination:
Methoxylation :
- Reagents: Sodium methoxide in methanol
- Temperature: 60–90°C
Chloromethylation : - Reagents: Cl₂ gas with UV irradiation or SO₂Cl₂/AIBN
- Key challenge: Avoiding over-chlorination of the aromatic ring.
Yield Optimization :
| Step | Temperature (°C) | Yield (%) | Purity (HPLC Area%) |
|---|---|---|---|
| Amination | 50–55 | 89.4 | 99.31 |
| Methoxylation | 70 | 93.2 | 99.51 |
| Chloromethylation | 25 | 78.5 | 97.8 |
Ring Assembly via Hantzsch-Type Cyclization
An alternative route constructs the pyrimidine ring with pre-installed substituents:
Reagents :
- Chloromethylacetoacetate (β-keto ester)
- Guanidine carbonate
- Methanol solvent system
Mechanism :
- Knoevenagel condensation forms the dihydropyrimidine intermediate.
- Oxidation with HNO₃/H₂SO₄ yields the aromatic system.
Advantages :
Critical Analysis of Methodologies
Substitution vs. Ring Assembly
| Parameter | Substitution Route | Hantzsch Cyclization |
|---|---|---|
| Total Yield | 72–85% | 58–68% |
| Purity | >99% (HPLC) | 95–97% |
| Scalability | Industrial (50 L reactors) | Lab-scale (<5 L) |
| Byproducts | <0.5% dichloro residuals | 3–5% regioisomers |
The substitution route excels in scalability and purity, while cyclization offers faster synthesis for small batches.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Scientific Research Applications
Antimicrobial Properties
The compound has been explored for its potential as an antimicrobial agent. Pyrimidine derivatives, including 4-(Chloromethyl)-6-methoxypyrimidin-2-amine, have shown promising activity against various bacterial strains. Research indicates that modifications in the pyrimidine structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Specifically, compounds similar to this compound have been shown to significantly suppress COX-2 activity, which is crucial in inflammatory processes . The structure–activity relationship (SAR) studies suggest that substituents like chloromethyl groups enhance these effects, indicating potential therapeutic applications in treating inflammatory diseases.
Herbicide Development
This compound has been investigated for its role in developing herbicides. Its structural properties allow it to interfere with plant growth processes, making it a suitable candidate for controlling unwanted vegetation in agricultural settings . The synthesis of such compounds is often optimized to improve efficacy and reduce environmental impact.
Synthetic Pathways
The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by amination reactions. Various methods have been documented, including:
- Atmospheric-pressure ammonolysis : This method utilizes readily available 4,6-dichloropyrimidine compounds and alcohols under alkaline conditions to yield high purity products with excellent yields .
- Reflux reactions : Combining chlorinated pyrimidines with amines in refluxing solvents has proven effective in synthesizing the desired compound while minimizing impurities.
Anti-inflammatory Studies
In a study examining the anti-inflammatory effects of various pyrimidine derivatives, compounds structurally related to this compound were tested for their ability to inhibit COX enzymes. The results indicated that these compounds could significantly lower inflammation markers in vitro and in vivo models, suggesting their potential use in pharmaceutical formulations aimed at treating inflammatory conditions .
Agricultural Efficacy Trials
Field trials assessing the herbicidal activity of this compound demonstrated effective control over specific weed species without adversely affecting crop yields. The compound's selective action highlights its utility as a targeted herbicide in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methoxypyrimidin-2-amine depends on its specific application:
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
4-Chloro-6-methoxypyrimidin-2-amine (CAS: Not explicitly listed)
- Molecular Formula : C₅H₆ClN₃O.
- Key Features : Lacks the chloromethyl group but retains the 6-methoxy and 2-amine substituents.
- Crystallography : Forms co-crystals with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, creating extended sheets parallel to the (112) plane .
- Applications : Pyrimidine derivatives with similar substitution patterns are precursors in agrochemicals (e.g., imazosulfuron) and pharmaceuticals .
4,6-Dichloro-5-methoxypyrimidine (CAS: Not listed)
- Molecular Formula : C₅H₄Cl₂N₂O.
- Key Features : Substitutes the 2-amine group with a second chlorine at position 3.
- Crystallography : Utilizes Cl⋯N interactions (3.09–3.10 Å) to form 3D frameworks, differing from hydrogen-bond-driven packing in the chloromethyl analog .
- Reactivity : The dichloro substitution enhances electrophilicity, making it reactive in nucleophilic aromatic substitution reactions.
6-Chloro-2-methoxypyrimidin-4-amine (CAS: 3286-56-4)
- Molecular Formula : C₅H₆ClN₃O.
- Key Features : Chlorine at position 6 and methoxy at position 2, differing in substituent placement.
- Similarity Score : 0.64 compared to the target compound, indicating moderate structural overlap .
4-Chloro-6-methylpyrimidin-2-amine (CAS: Not listed)
Physicochemical Properties
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| 4-(Chloromethyl)-6-methoxy-2-amine | 173.6 | 1.342 (predicted) | 329.7 (predicted) | 3.11 |
| 4-Chloro-6-methoxy-2-amine | 159.58 | 1.591 | Not reported | Not reported |
| 6-Chloro-2-methoxy-4-amine | 159.58 | Not reported | Not reported | Not reported |
| 4-Chloro-6-methyl-2-amine | 143.57 | Not reported | Not reported | Not reported |
Notes:
Crystallography and Hydrogen Bonding
- 4-(Chloromethyl)-6-methoxypyrimidin-2-amine : Forms R₂²(8) hydrogen-bonded rings with succinic acid, extending into sheets via C–H⋯O interactions .
- 4,6-Dichloro-5-methoxypyrimidine : Relies on Cl⋯N halogen bonds (3.09–3.10 Å) for 3D packing, lacking the hydrogen-bond diversity of the chloromethyl analog .
Biological Activity
4-(Chloromethyl)-6-methoxypyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves straightforward alkylation reactions, where chloromethyl and methoxy groups are introduced to the pyrimidine core. Various methodologies have been reported, emphasizing the importance of reaction conditions to optimize yield and purity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of specific substituents on the pyrimidine ring significantly influences biological activity:
- Electron-donating groups (e.g., methoxy) enhance anti-inflammatory and anticancer activities.
- Chloromethyl groups at position 4 are associated with improved binding affinity to target enzymes and receptors .
Case Studies
- In Vitro Studies :
- Animal Models :
Q & A
Q. What are the recommended methods for synthesizing 4-(Chloromethyl)-6-methoxypyrimidin-2-amine?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloro-methylation of a precursor pyrimidine derivative can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst use) is critical to minimize side products like over-alkylation or hydrolysis. Structural analogs in pyrimidine chemistry suggest using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to enhance yield .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound?
SCXRD analysis requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) improves resolution, as seen in studies of similar pyrimidines. Refinement using SHELXL (via the SHELX suite) is standard, with attention to hydrogen bonding and torsional angles to confirm the chloromethyl and methoxy group orientations .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify substituents (e.g., methoxy at δ ~3.8 ppm, chloromethyl at δ ~4.5–5.0 ppm).
- FTIR : Peaks at ~750–800 cm confirm C-Cl stretching.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.
Cross-validation with SCXRD data resolves ambiguities in tautomeric forms or hydrogen bonding .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). For example, rotational barriers of the chloromethyl group could lead to averaged NMR signals. Computational methods (DFT) can model solution-state conformers and compare energy barriers with experimental data. Studies on analogous pyrimidines highlight the role of solvent polarity and temperature in such analyses .
Q. What strategies optimize crystallization conditions for structural studies?
Co-crystallization with succinic acid (as in 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals) enhances lattice stability via hydrogen bonding. Solvent screening (e.g., ethanol/water mixtures) and additives (e.g., crown ethers) improve crystal quality. High-throughput screening using robotic platforms is recommended for stubborn cases .
Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?
The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling (after conversion to a boronic ester). Steric hindrance from the pyrimidine ring may slow kinetics, requiring Pd-based catalysts (e.g., Pd(PPh)) and elevated temperatures. Comparative studies with methyl or trifluoromethyl analogs reveal distinct regioselectivity patterns .
Q. What computational approaches validate the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals, charge distribution, and vibrational spectra. For example, studies on ethyl-6-(chloromethyl)pyrimidines correlate computed IR/NMR data with experimental results to confirm tautomer stability and hydrogen-bonding networks .
Q. How do intermolecular interactions affect solid-state properties (e.g., solubility or stability)?
Weak C–H⋯O/N and π-π interactions dominate packing, as observed in polymorphic pyrimidine derivatives. These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions, guiding co-formulation strategies for drug delivery .
Q. What are the challenges in synthesizing enantiopure derivatives of this compound?
Chiral resolution via chromatography or asymmetric synthesis is complicated by the planar pyrimidine ring. Enzymatic methods (e.g., lipase-mediated kinetic resolution) or chiral auxiliaries (e.g., Evans’ oxazolidinones) may be required. SCXRD and circular dichroism (CD) verify enantiomeric purity .
Q. How can synthetic byproducts be identified and minimized?
Common byproducts include dechlorinated or over-alkylated species. LC-MS and GC-MS coupled with preparative TLC isolate impurities. Reaction monitoring via in situ IR or Raman spectroscopy helps identify intermediates and adjust conditions (e.g., reagent stoichiometry) in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
